molecular formula C7H6O2 B018108 3-Hydroxybenzaldehyde CAS No. 100-83-4

3-Hydroxybenzaldehyde

Cat. No. B018108
M. Wt: 122.12 g/mol
InChI Key: IAVREABSGIHHMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07977325B2

Procedure details

Analogously to Example 1a, 1.82 g of product is obtained from 7.57 g of ammonium acetate, 1.31 ml of cyanoacetic acid ethyl ester, 1.36 ml of 4-acetylpyridine and 1.5 g of 3-hydroxybenzaldehyde.
Quantity
1.31 mL
Type
reactant
Reaction Step One
Quantity
1.36 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:8])[CH2:5][C:6]#[N:7])C.[C:9]([C:12]1C=CN=C[CH:13]=1)(=[O:11])[CH3:10]>>[C:4]([O-:8])(=[O:3])[CH3:5].[NH4+:7].[OH:11][C:9]1[CH:10]=[C:5]([CH:6]=[CH:13][CH:12]=1)[CH:4]=[O:8] |f:2.3|

Inputs

Step One
Name
Quantity
1.31 mL
Type
reactant
Smiles
C(C)OC(CC#N)=O
Name
Quantity
1.36 mL
Type
reactant
Smiles
C(C)(=O)C1=CC=NC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.82 g
Name
Type
product
Smiles
C(C)(=O)[O-].[NH4+]
Measurements
Type Value Analysis
AMOUNT: MASS 7.57 g
Name
Type
product
Smiles
OC=1C=C(C=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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